molecular formula C12H15FN2O2 B8360208 5-Fluoro-2-(1-methyl-3-pyrrolidinyloxy)benzamide

5-Fluoro-2-(1-methyl-3-pyrrolidinyloxy)benzamide

Cat. No.: B8360208
M. Wt: 238.26 g/mol
InChI Key: PLYCKKJHVQAVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-2-(1-methyl-3-pyrrolidinyloxy)benzamide is a useful research compound. Its molecular formula is C12H15FN2O2 and its molecular weight is 238.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H15FN2O2

Molecular Weight

238.26 g/mol

IUPAC Name

5-fluoro-2-(1-methylpyrrolidin-3-yl)oxybenzamide

InChI

InChI=1S/C12H15FN2O2/c1-15-5-4-9(7-15)17-11-3-2-8(13)6-10(11)12(14)16/h2-3,6,9H,4-5,7H2,1H3,(H2,14,16)

InChI Key

PLYCKKJHVQAVLB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)OC2=C(C=C(C=C2)F)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 0.44 g (60% in oil, 0.011 mole) of sodium hydride in 10 ml of dimethylformamide was added 1.55 g (0.01 mole) of 5-fluoro-2-hydroxybenzamide in 10 ml of dimethylformamide under nitrogen atmosphere at room temperature. The reaction mixture was heated to 60° C. and 1.80 g (0.01 mole) of 1-methyl-3-pyrrolidinol methane sulfonate (ester) was added. The reaction mixture was then heated to 100° C. for 18 hr. The dimethylformamide was removed by rotary evaporation at 70° C., 0.5 mm Hg. The residue was taken up in 200 ml of methylene chloride, washed with 2×50 ml of 1N sodium hydroxide and 50 ml of water. The organic phase was extracted with 2×50 ml of 1N hydrochloric acid. The combined aqueous extracts were washed with 50 ml of methylene chloride, made basic with concentrated sodium hydroxide and extracted into 2×50 ml of methylene chloride. The combined organic extracts were dried over sodium sulfate, filtered and concentrated by rotary evaporation. The residual oil was crystallized from hexane to give 1.0 g of off-white crystals. m.p. 90°-93° C.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three

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